molecular formula C18H26BrNO B1652797 N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide CAS No. 1609396-70-4

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide

Katalognummer B1652797
CAS-Nummer: 1609396-70-4
Molekulargewicht: 352.3
InChI-Schlüssel: LUDNUZHJKAIPML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in 1968 and approved for medical use in the United States in 2003. Memantine is a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain.

Wirkmechanismus

Target of Action

The primary target of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and other neurological functions .

Mode of Action

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s effects increase over time and with higher doses . The mechanism of inhibition is likely irreversible or slowly reversible .

Biochemical Pathways

By inhibiting FAAH, N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide affects the endocannabinoid system . This system includes the cannabinoid receptors CB1 and CB2, as well as endogenous ligands such as anandamide . By preventing the breakdown of anandamide, the compound can enhance the effects of this neurotransmitter .

Pharmacokinetics

The pharmacokinetics of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide are characterized by slow absorption and elimination rates . The compound shows a double peak in its plasma concentration-time curve, indicating two distinct phases of drug absorption . The highest distribution of the compound after absorption was found in the stomach, followed by the lung .

Result of Action

The inhibition of FAAH by N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide can lead to analgesic, anti-inflammatory, or neuroprotective effects . These effects are due to the enhanced activity of anandamide, which can modulate the release of other neurotransmitters .

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has several advantages for lab experiments. It has a high affinity for the NMDA receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is also relatively safe and well-tolerated, which makes it a good candidate for clinical trials. However, N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has limitations as well. It has a short half-life, which means that it needs to be administered multiple times per day. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide can also cause side effects, such as dizziness, headache, and confusion.

Zukünftige Richtungen

There are several future directions for research on N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide. One area of interest is the potential use of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the potential use of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide in other neurological disorders, such as stroke and traumatic brain injury. Additionally, there is ongoing research on the development of new NMDA receptor antagonists that may be more effective than N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide.

Wissenschaftliche Forschungsanwendungen

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has also been studied for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Eigenschaften

IUPAC Name

N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDNUZHJKAIPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide

CAS RN

1609396-70-4
Record name Tricyclo[3.3.1.13,7]decan-1-amine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide
Reactant of Route 6
Reactant of Route 6
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.